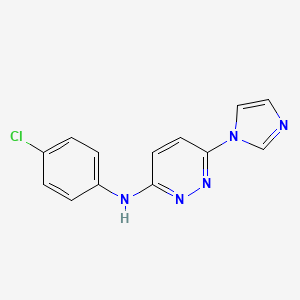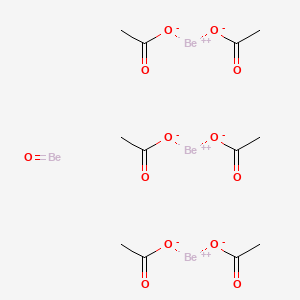
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is a heterocyclic organic compound with the molecular formula C21H24INO4 and a molecular weight of 481.324 g/mol This compound is known for its unique structure, which includes multiple methoxy groups and an isoquinolinium core
準備方法
The synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent to form the corresponding benzyl derivative. This intermediate is then subjected to cyclization reactions to form the isoquinolinium core.
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isoquinolinium nitrogen, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified isoquinoline or benzyl derivatives.
科学的研究の応用
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a model compound in studies of reaction mechanisms.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: While not widely used in industrial applications, its unique chemical properties make it a valuable compound for specialized research and development projects
作用機序
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves its interaction with various molecular targets and pathways. Its structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
類似化合物との比較
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be compared with other similar compounds, such as:
1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline: This compound shares a similar core structure but lacks the iodide ion, resulting in different chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
The uniqueness of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-9,11-13H,10H2,1-5H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAELKYFVHNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NO4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)

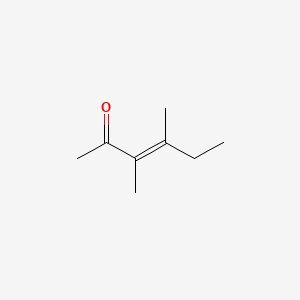
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
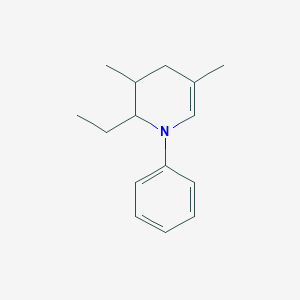
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
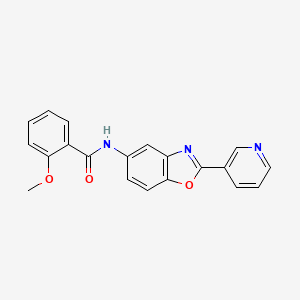
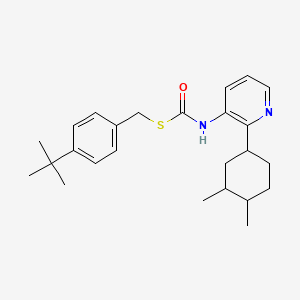
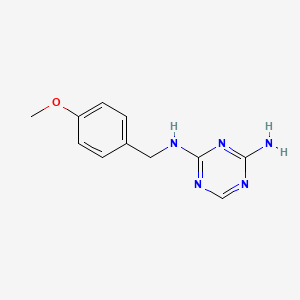
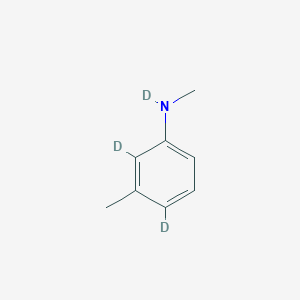
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
